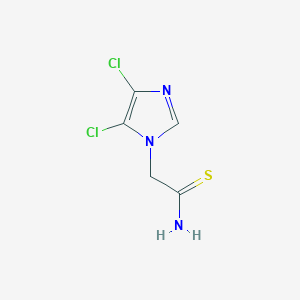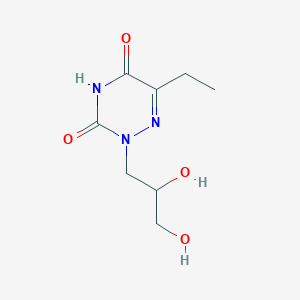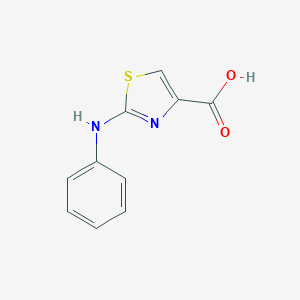
N-cyclopropyl-1-(4-pyridyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-(4-pyridyl)methanimine (CPM) is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective ligand for the imidazoline I2 receptor, which plays a role in regulating blood pressure, insulin secretion, and neuronal function. CPM has been shown to have a variety of physiological and biochemical effects, making it a promising candidate for further research.
Mechanism of Action
N-cyclopropyl-1-(4-pyridyl)methanimine acts as a selective ligand for the imidazoline I2 receptor, which is involved in the regulation of various physiological processes. It has been shown to modulate the activity of several neurotransmitters, including dopamine, norepinephrine, and serotonin, and to have a neuroprotective effect in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing blood pressure, improving insulin sensitivity, and protecting against neuronal damage. It has also been shown to modulate the activity of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-1-(4-pyridyl)methanimine is its high selectivity for the imidazoline I2 receptor, which allows for more precise targeting of specific physiological processes. However, its potency may also pose a limitation, as high concentrations may be required for certain experiments. Additionally, the complex synthesis process and limited availability of this compound may make it difficult to use in some laboratory settings.
Future Directions
There are several potential future directions for research on N-cyclopropyl-1-(4-pyridyl)methanimine, including:
1. Further exploration of its therapeutic potential in cardiovascular disease, diabetes, and neurodegenerative disorders.
2. Investigation of its mechanism of action and the role of the imidazoline I2 receptor in regulating various physiological processes.
3. Development of new synthetic methods to improve the yield and scalability of this compound production.
4. Exploration of the potential for this compound to act as a diagnostic tool for imidazoline I2 receptor-related diseases.
5. Investigation of the potential for this compound to interact with other receptors or neurotransmitters, which may have implications for its therapeutic use.
In conclusion, this compound (this compound) is a promising compound that has been extensively studied for its potential therapeutic applications. Its high selectivity for the imidazoline I2 receptor and its variety of physiological and biochemical effects make it a promising candidate for further research in a variety of fields.
Synthesis Methods
N-cyclopropyl-1-(4-pyridyl)methanimine can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 4-pyridinecarboxaldehyde, followed by reduction and cyclization. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-cyclopropyl-1-(4-pyridyl)methanimine has been studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, diabetes, and neurodegenerative disorders. It has been shown to have a variety of effects on the body, including reducing blood pressure, improving insulin sensitivity, and protecting against neuronal damage.
properties
CAS RN |
165806-97-3 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-cyclopropyl-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C9H10N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-7,9H,1-2H2 |
InChI Key |
MHLAAIVWWDGOKN-UHFFFAOYSA-N |
SMILES |
C1CC1N=CC2=CC=NC=C2 |
Canonical SMILES |
C1CC1N=CC2=CC=NC=C2 |
synonyms |
Cyclopropanamine, N-(4-pyridinylmethylene)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)





![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)





